molecular formula C7H10OS B13598973 (R)-1-(thiophen-2-yl)propan-2-ol

(R)-1-(thiophen-2-yl)propan-2-ol

Cat. No.: B13598973
M. Wt: 142.22 g/mol
InChI Key: FQOLCQNLKZBNMM-ZCFIWIBFSA-N
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Description

(R)-1-(Thiophen-2-yl)propan-2-ol is a chiral secondary alcohol featuring a thiophene ring attached to a propan-2-ol backbone in the R-configuration. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

(2R)-1-thiophen-2-ylpropan-2-ol

InChI

InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m1/s1

InChI Key

FQOLCQNLKZBNMM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC=CS1)O

Canonical SMILES

CC(CC1=CC=CS1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(thiophen-2-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

    Grignard Reaction: Thiophene undergoes a Grignard reaction with a suitable alkyl halide to form a thiophenyl magnesium bromide intermediate.

    Addition Reaction: The intermediate is then reacted with an aldehyde or ketone to form the desired alcohol.

    Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic methods to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production of (2R)-1-(thiophen-2-yl)propan-2-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.

    Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2R)-1-(thiophen-2-yl)propan-2-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophenylpropane.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Thiophen-2-ylpropan-2-one or thiophen-2-ylpropanoic acid.

    Reduction: Thiophen-2-ylpropane.

    Substitution: Thiophen-2-ylpropan-2-yl ethers or esters.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Biomarker: Investigated as a potential biomarker for certain diseases.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

    Materials Science: Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (2R

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of (R)-1-(thiophen-2-yl)propan-2-ol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Characteristics/Applications References
This compound C₇H₁₀OS 142.21 Thiophen-2-yl, hydroxyl at C2 (R) Not provided Chiral intermediate; research applications
(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol C₉H₁₅NOS 185.29 Dimethylamino at C3, hydroxyl at C1 132335-49-0 Life sciences research; cataloged reagent
(R)-2-(5-Chlorothiophen-2-yl)propan-1-ol C₇H₉ClOS 188.66 Chloro at thiophene C5, hydroxyl at C1 2762829-16-1 Synthetic intermediate; halogenated analog
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS 169.24 Methylamino at C3, hydroxyl at C1 Not provided Pharmaceutical impurity (drospirenone)
(R)-1-(Thiophen-2-yl)ethanol C₆H₈OS 128.19 Ethanol backbone, hydroxyl at C1 Not provided Model for chiral resolution studies

Key Differences and Implications

Backbone and Functional Group Positioning The hydroxyl group in this compound is at the C2 position, whereas analogs like (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol have the hydroxyl at C1.

Substituent Effects Halogenation: The 5-chloro substitution on the thiophene ring in (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol increases molecular weight and may enhance lipophilicity or electrophilic reactivity, making it suitable for cross-coupling reactions .

Synthetic and Analytical Considerations (R)-1-(Thiophen-2-yl)ethanol and its enantiomers have been resolved via gas chromatography (GC), with retention times of 19.33 min (R) and 20.39 min (S), highlighting the importance of chiral separation techniques for such compounds . Impurities like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored in pharmaceutical formulations, underscoring the need for robust analytical methods (e.g., HPLC) to ensure purity .

Q & A

Q. What are the common synthetic routes for (R)-1-(thiophen-2-yl)propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor (e.g., 1-(thiophen-2-yl)propan-2-one) using chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods. Key parameters include:
  • Temperature : Lower temperatures (0–5°C) improve enantiomeric excess (ee) .
  • Solvent : Polar aprotic solvents (e.g., THF) enhance catalyst efficiency .
  • Catalyst Loading : 5–10 mol% of CBS reagent achieves >90% ee .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the (R)-enantiomer .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and propan-2-ol backbone (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OH) .
  • IR : O–H stretch (~3400 cm1^{-1}) and C–S (thiophene) absorption (~700 cm1^{-1}) .
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to verify enantiopurity (>98% ee) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiophene derivatives .
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common pitfalls in stereochemical analysis?

  • Methodological Answer :
  • Polarimetry : Specific rotation ([α]D_D) should align with literature values (e.g., [α]D_D = +15° to +20° for (R)-enantiomer) .
  • Chiral Derivatization : React with Mosher’s acid chloride and analyze 1H^1H NMR splitting patterns to confirm configuration .
  • Pitfalls : Impurities from residual ketone precursors can skew ee measurements; use preparative TLC for pre-analysis cleanup .

Q. What computational and crystallographic tools are recommended for resolving structural ambiguities in thiophene derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX for structure refinement. Key steps include:
  • Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts .
  • Mercury CSD : Analyze packing motifs and hydrogen-bonding networks (e.g., O–H···S interactions) .
  • DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set predicts optimized geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Q. How do structural modifications (e.g., substituents on thiophene) influence bioactivity or metabolic stability?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 4-fluoro or trifluoromethylthio derivatives) and assess:
  • Lipophilicity : LogP values (via HPLC) correlate with membrane permeability .
  • Enzyme Binding : Docking simulations (AutoDock Vina) predict interactions with CYP450 isoforms .
  • Data Table :
SubstituentLogPCYP3A4 Inhibition (IC50_{50})
H (parent)1.8>100 µM
4-F2.175 µM
CF3_3S2.550 µM
Data from analogs in

Q. How should researchers address contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :
  • Troubleshooting Steps :

Solvent Effects : Ensure in silico models account for solvent (e.g., PBS vs. DMSO) .

Protonation States : Adjust ligand charges (e.g., hydroxyl group pKa ~14) in docking simulations .

Assay Validation : Use positive controls (e.g., known CYP inhibitors) to confirm assay reliability .

Data Contradiction Analysis

Q. If NMR spectra show unexpected splitting patterns, how can researchers differentiate between diastereomers and solvent artifacts?

  • Methodological Answer :
  • Variable Temperature NMR : Heating to 50°C reduces solvent clustering; persistent splitting suggests diastereomers .
  • COSY/NOESY : Correlate coupling between thiophene protons and adjacent CH3_3 groups to confirm stereochemistry .

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